molecular formula C15H16O3 B2467397 diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 212757-12-5

diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2467397
CAS No.: 212757-12-5
M. Wt: 244.29
InChI Key: GGRGOXDLLVXREZ-XQHKEYJVSA-N
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Description

Molecular Formula: C₁₅H₁₆O₃ Molecular Weight: 244.29 g/mol CAS No.: 212757-12-5 Structure: This bicyclic compound features a benzoyl group at the 3-endo position and a carboxylic acid group at the 2-endo position on a norbornane (bicyclo[2.2.1]heptane) scaffold . The diendo stereochemistry refers to both substituents occupying the same face of the bicyclic system, influencing its reactivity and interactions in biological or synthetic contexts .

Properties

IUPAC Name

(1S,2S,3R,4R)-3-benzoylbicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-14(9-4-2-1-3-5-9)12-10-6-7-11(8-10)13(12)15(17)18/h1-5,10-13H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRGOXDLLVXREZ-XQHKEYJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for diendo-3-Benzoyl-bicyclo[22This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anti-arrhythmic Properties
Research has demonstrated that derivatives of bicyclo[2.2.1]heptane compounds exhibit significant anti-arrhythmic activity. A notable study indicated that certain imide esters derived from bicyclo[2.2.1]heptane-2,3-di-endo-carboxylic acid possess therapeutic potential in treating arrhythmias and hypertension . The mechanism involves modulation of cardiac ion channels, which can stabilize heart rhythms.

Case Study: BL-4945 A
In a study involving anesthetized dogs with ouabain-induced ventricular arrhythmias, the administration of BL-4945 A (a derivative of bicyclo[2.2.1]heptane) resulted in sustained blood pressure reduction without adverse electrocardiographic effects . This highlights the compound's potential for cardiovascular applications.

Organic Synthesis

Intermediate for Synthesis
diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid serves as a versatile intermediate in organic synthesis, particularly in the production of complex organic molecules. Its unique bicyclic structure allows for various functionalization reactions, making it useful in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Heterocyclic Compounds
The compound can be utilized to synthesize heterocyclic compounds through reactions such as cyclization and substitution reactions. For instance, researchers have explored its use in synthesizing quinoxaline derivatives, which are known for their biological activities .

Mechanism of Action

The mechanism by which diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged sites on proteins .

Comparison with Similar Compounds

Halogenated Derivatives

  • This derivative is used in structure-activity relationship (SAR) studies to probe electronic effects .

Methyl-Substituted Analogs

  • endo-3-(4-Methylbenzoyl)-bicyclo[2.2.1]heptane-exo-2-carboxylic Acid (CAS 806660-15-1)
    • Structure : A methyl group at the 4-position of the benzoyl ring and an exo-oriented carboxylic acid.
    • Impact : The methyl group introduces steric bulk and lipophilicity, which may affect solubility and membrane permeability. The exo-carboxylic acid configuration alters hydrogen-bonding interactions compared to the diendo isomer .

Amino-Functionalized Derivatives

  • diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Molecular Formula: C₈H₁₁NO₂ Key Differences: Replacement of the benzoyl group with an amino group drastically increases polarity, making it suitable for studying amino acid transport systems (e.g., as a substrate for the blood-brain barrier L-system transporter) .

Anti-Infective Agents

  • PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic Acid)
    • Application : Inhibits bacterial T-box genes, showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The thiazole-carbamoyl moiety replaces the benzoyl group, enabling selective binding to bacterial targets .

Thiophene-Carboxylate Derivatives

  • 3-Methoxycarbonyl-5-methyl-4-p-tolyl-2-aminothiophene Bicyclo[2.2.1]heptane-2-carboxylic Acid Function: Acts as a cyclic nucleotide suppressor, reducing intestinal fluid secretion.

Physicochemical Comparison

Compound logP (Predicted) Solubility (mg/mL) Key Features
diendo-3-Benzoyl derivative ~3.2 <0.1 (aqueous) High lipophilicity due to benzoyl
3-(4-Chlorobenzoyl) analog ~3.8 <0.05 Enhanced stability via Cl substitution
diexo-3-Amino derivative ~1.5 >10 Polar, suited for transport studies

Biological Activity

Diendo-3-benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid (CAS Number: 212757-12-5) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16O3C_{15}H_{16}O_3 and a molecular weight of approximately 244.28 g/mol. The compound features a bicyclic structure, which is significant in its biological activity due to the spatial arrangement of functional groups that can interact with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₆O₃
Molecular Weight244.28 g/mol
CAS Number212757-12-5
MDL NumberMFCD09260353

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition and functional group transformations. One notable method includes the use of organocatalytic reactions to achieve high enantioselectivity in the formation of bicyclic structures, which is crucial for enhancing biological activity .

Antimicrobial Properties

Research indicates that compounds related to bicyclo[2.2.1] structures exhibit notable antimicrobial properties. For instance, derivatives of bicyclo[2.2.1]heptane have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cardiovascular Effects

This compound has been investigated for its cardiovascular effects, particularly as an anti-arrhythmic agent. Studies have demonstrated that related compounds possess prophylactic and therapeutic activity against arrhythmias, indicating that this compound may also have similar effects .

Case Studies

  • Anti-arrhythmic Activity : A study highlighted the efficacy of bicyclo[2.2.1]heptane derivatives in treating cardiac arrhythmias in animal models, demonstrating significant reductions in arrhythmic episodes when administered at doses ranging from 0.25 mg to 3 mg/kg .
  • Antimicrobial Testing : In vitro assays have shown that this compound exhibits inhibitory effects on Gram-positive bacteria, which could be leveraged for pharmaceutical applications targeting bacterial infections .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of bicyclic compounds to optimize their biological efficacy:

  • SAR Analysis : Modifications to the benzoyl group and carboxylic acid moiety have been explored to enhance potency against specific biological targets.
  • Mechanism of Action : Preliminary investigations suggest that these compounds may interact with ion channels or receptors involved in cardiac function and microbial resistance mechanisms.

Q & A

Q. What are the standard synthetic routes for diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid?

The compound is typically synthesized via coupling reactions between bicyclo[2.2.1]heptane-2-carboxylic acid derivatives and benzoyl groups. For example, a general procedure involves activating the carboxylic acid (e.g., using DCC or EDCI) and reacting it with a benzoyl-containing amine or alcohol under anhydrous conditions. Yields range from 40% to 63%, with purification via flash chromatography .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Peaks at δ ~1.2–2.8 ppm correspond to the bicyclic system, while aromatic protons (benzoyl) appear at δ ~7.3–8.1 ppm .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid and benzoyl groups .
  • LC-MS/HPLC : Used to assess purity (>95%) and molecular ion peaks .

Q. What safety protocols are recommended for handling this compound?

Key safety measures include:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (P305+P351+P338) .
  • Ventilation : Use fume hoods to avoid inhalation (P261) .
  • Storage : Dry, ventilated area at room temperature, away from light .

Advanced Research Questions

Q. How does stereochemistry (endo/exo) influence the compound’s reactivity and applications?

The endo configuration (bridgehead substituents on the same face) enhances steric stability, favoring selective reactions at the benzoyl group. Exo isomers may exhibit higher reactivity in ring-opening reactions due to strained geometry. Stereochemical assignments require NOESY NMR or X-ray crystallography .

Q. What methodological challenges arise in optimizing synthetic yields, and how can they be addressed?

Common challenges include:

  • Low yields : Caused by steric hindrance in the bicyclic system. Mitigated by using excess coupling reagents (e.g., HATU) or microwave-assisted synthesis to enhance reaction efficiency .
  • Byproducts : Diastereomers or unreacted starting materials. Address via gradient chromatography (heptane/EtOAc systems) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core modifications : Replace the benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects .
  • Bicyclic system alterations : Introduce heteroatoms (e.g., 7-oxabicyclo derivatives) to study conformational flexibility .
  • Bioactivity assays : Use in vitro models (e.g., enzyme inhibition) paired with molecular docking to correlate structural features with activity .

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